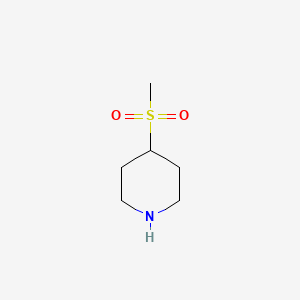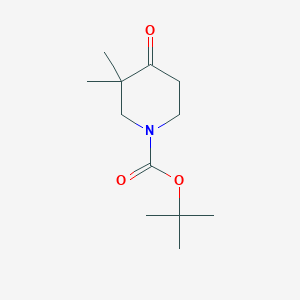
2-(2-Bromophényl)morpholine
Vue d'ensemble
Description
2-(2-Bromophenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to a morpholine ring. This compound is a white crystalline solid that is soluble in organic solvents. It has gained significant attention in the scientific community due to its potential biological and industrial applications.
Applications De Recherche Scientifique
2-(2-Bromophenyl)morpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Analyse Biochimique
Biochemical Properties
2-(2-Bromophenyl)morpholine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of 2-(2-Bromophenyl)morpholine to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity. Additionally, this compound can interact with transport proteins, influencing the transport of other molecules across cellular membranes .
Cellular Effects
The effects of 2-(2-Bromophenyl)morpholine on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) . This compound can modulate the activity of these receptors, leading to changes in downstream signaling cascades. Furthermore, 2-(2-Bromophenyl)morpholine affects gene expression by interacting with transcription factors and other regulatory proteins . This interaction can result in altered cellular metabolism, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-(2-Bromophenyl)morpholine exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound may inhibit the activity of cytochrome P450 enzymes, reducing the metabolism of certain drugs . Additionally, 2-(2-Bromophenyl)morpholine can influence gene expression by binding to transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Bromophenyl)morpholine can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions . Studies have shown that prolonged exposure to light or heat can lead to the degradation of 2-(2-Bromophenyl)morpholine, reducing its efficacy . Long-term effects on cellular function have also been observed, with some studies indicating that continuous exposure to the compound can lead to adaptive changes in cellular metabolism and signaling pathways .
Dosage Effects in Animal Models
The effects of 2-(2-Bromophenyl)morpholine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . For instance, high doses of 2-(2-Bromophenyl)morpholine have been associated with toxic effects, including liver and kidney damage . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response in the animal model .
Metabolic Pathways
2-(2-Bromophenyl)morpholine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also impact the overall metabolic balance within cells, affecting processes such as energy production and detoxification .
Transport and Distribution
The transport and distribution of 2-(2-Bromophenyl)morpholine within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues . The distribution of 2-(2-Bromophenyl)morpholine can also be influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 2-(2-Bromophenyl)morpholine is crucial for its activity and function. The compound is often directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects . Targeting signals and post-translational modifications play a role in directing 2-(2-Bromophenyl)morpholine to these compartments . Once localized, the compound can interact with organelle-specific proteins and enzymes, influencing various cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)morpholine typically involves the reaction of 2-bromophenylamine with morpholine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Industrial Production Methods: In an industrial setting, the production of 2-(2-Bromophenyl)morpholine may involve large-scale reactions using automated reactors. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve consistent results .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Bromophenyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of phenylmorpholine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate, typically carried out in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of various substituted phenylmorpholine derivatives.
Oxidation Reactions: Formation of phenylmorpholine oxides.
Reduction Reactions: Formation of phenylmorpholine.
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenyl)morpholine involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways, resulting in various therapeutic effects .
Comparaison Avec Des Composés Similaires
(2-Bromophenyl)(morpholino)methanone: Another morpholine derivative with similar structural features.
2-(2-Bromophenyl)ethanol: A compound with a similar bromophenyl group but different functional group attached.
Uniqueness: 2-(2-Bromophenyl)morpholine is unique due to its specific combination of a bromophenyl group and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-(2-bromophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZGCDVZBPGIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625890 | |
| Record name | 2-(2-Bromophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097796-83-2 | |
| Record name | 2-(2-Bromophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromophenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















